Cas no 356094-07-0 ((2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine)

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine is a tertiary amine derivative featuring a methoxy-substituted isopropyl group and a trimethoxybenzyl moiety. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its structurally diverse functional groups. The presence of multiple methoxy groups enhances its solubility in polar organic solvents, facilitating further chemical modifications. Its sterically hindered amine center may contribute to selective reactivity in nucleophilic or catalytic applications. The compound’s stability under standard conditions makes it suitable for storage and handling in laboratory settings. Further research may explore its applications in medicinal chemistry or as a ligand in coordination chemistry.
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine structure
356094-07-0 structure
Product name:(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine
CAS No:356094-07-0
MF:C14H23NO4
MW:269.33672
CID:920514
PubChem ID:2851120

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methoxy-N-(2,3,4-trimethoxybenzyl)propan-2-amine
    • (2-methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine(SALTDATA: HBr)
    • (2-Methoxy-1-methyl-ethyl)-(2,3,4-trimethoxy-benzyl)-amine
    • benzenemethanamine, 2,3,4-trimethoxy-N-(2-methoxy-1-methylethyl)-
    • CBKinase1_000613
    • (2-METHOXY-1-METHYLETHYL)(2,3,4-TRIMETHOXYBENZYL)AMINE
    • DTXSID10386029
    • 356094-07-0
    • CBKinase1_013013
    • 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
    • Oprea1_692289
    • AKOS017273234
    • BRD-A43087975-001-01-2
    • Q27165617
    • CHEBI:93863
    • DB-179113
    • 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine
    • AKOS000230886
    • STK145888
    • CHEMBRDG-BB 5540735
    • Oprea1_162708
    • (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine
    • Inchi: InChI=1S/C14H23NO4/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4/h6-7,10,15H,8-9H2,1-5H3
    • InChI Key: CTAIAXZIQQOWFD-UHFFFAOYSA-N
    • SMILES: CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC

Computed Properties

  • Exact Mass: 269.16279
  • Monoisotopic Mass: 269.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 49Ų

Experimental Properties

  • PSA: 48.95

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M543720-50mg
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine
356094-07-0
50mg
$ 50.00 2022-06-03
TRC
M543720-500mg
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine
356094-07-0
500mg
$ 80.00 2022-06-03
TRC
M543720-100mg
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine
356094-07-0
100mg
$ 65.00 2022-06-03

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